

Introduction

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Compound of Interest		
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The adenosine A2A receptor (A2AR) is a member of the G-protein coupled receptor (GPCR) superfamily and one of four subtypes of adenosine receptors (A1, A2A, A2B, A3).[1][2] It is activated by the endogenous nucleoside adenosine, which accumulates in response to tissue damage or stress.[3] A2A receptors are highly concentrated in the basal ganglia, vasculature, and various immune cells, playing crucial roles in neurotransmission, vasodilation, and inflammation.[4][5] As a therapeutic target, A2A receptor agonists are explored for their anti-inflammatory properties, while antagonists are investigated for neurodegenerative conditions like Parkinson's disease.[3][6][7] This guide provides a detailed overview of the A2AR's core signaling pathways, experimental protocols for its characterization, and quantitative data for key ligands.

Signaling Pathways

The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G-protein.[8] Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gas subunit. This activation leads to the dissociation of the Gas subunit, which then stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP).[2][8][9] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream effector proteins, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[2][8]

Beyond the primary Gs-cAMP pathway, A2AR activation can also engage other signaling cascades. Evidence suggests that A2AR can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK.[1][2][10] This can occur through PKA-

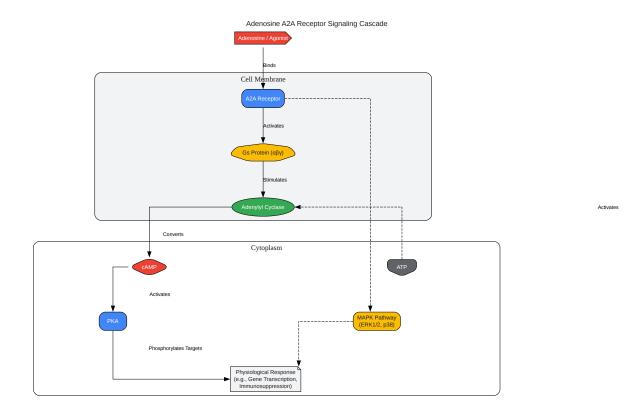




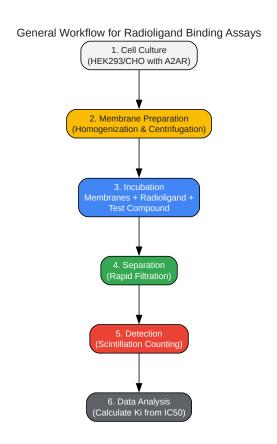


dependent or independent mechanisms, potentially involving G protein $\beta\gamma$ subunits or Src-like kinases.[1][10]









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